molecular formula C20H21F6N3O2 B13399603 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

Cat. No.: B13399603
M. Wt: 449.4 g/mol
InChI Key: QQXCDABMANNFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl and dimethylamino groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,5-Difluorophenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • 3-((3,5-Dichlorophenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The presence of the trifluoromethyl groups in 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H21F6N3O2

Molecular Weight

449.4 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3

InChI Key

QQXCDABMANNFAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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